BenchChemオンラインストアへようこそ!

3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid

Peptidomimetics Solid-phase peptide synthesis Conformational restriction

Procure this 3,4‑disubstituted isoxazole to enforce s‑cis amide geometry in peptidomimetics. The Boc‑protected aminoethyl side chain ensures orthogonal deprotection in SPPS; the free 4‑carboxylic acid couples directly to resin. Differentiate your SAR by selecting the 1,2‑oxazole core—not 1,3‑oxazole—for distinct H‑bond profiles. Essential for Mps1 inhibitor libraries and amide bond bioisostere replacement. Avoid generic 3,5‑patterns; only the 3,4‑substitution mimics s‑cis conformation.

Molecular Formula C11H16N2O5
Molecular Weight 256.258
CAS No. 1334491-40-5
Cat. No. B2704969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid
CAS1334491-40-5
Molecular FormulaC11H16N2O5
Molecular Weight256.258
Structural Identifiers
SMILESCC(C1=NOC=C1C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H16N2O5/c1-6(12-10(16)18-11(2,3)4)8-7(9(14)15)5-17-13-8/h5-6H,1-4H3,(H,12,16)(H,14,15)
InChIKeyFMOIJLBWDZLREU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid (CAS 1334491-40-5): A Boc‑Protected Isoxazole Building Block for Peptidomimetic and Drug Discovery Programs


3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid (CAS 1334491-40-5) is a heterocyclic building block belonging to the isoxazole family. It features a 1,2-oxazole core substituted at position 3 with a Boc‑protected 1‑aminoethyl side chain and at position 4 with a free carboxylic acid . With a molecular formula of C₁₁H₁₆N₂O₅ and a molecular weight of 256.26 g mol⁻¹, this compound serves as an orthogonally protected intermediate for solid‑phase peptide synthesis and peptidomimetic design . The 3,4‑disubstitution pattern is specifically employed to mimic the s‑cis amide bond geometry in peptide bond replacements, a function documented in primary literature on isoxazole‑based peptidomimetics [1].

Why 3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid Cannot Be Replaced by Generic Isoxazole or Oxazole Analogs


Generic substitution within the isoxazole‑4‑carboxylic acid family fails because three structural features of this compound simultaneously control its synthetic utility and conformational output. First, the 3,4‑disubstitution pattern is non‑interchangeable with the 3,5‑pattern: the former enforces an s‑cis peptide bond mimic while the latter enforces s‑trans, giving rise to fundamentally different backbone geometries in peptidomimetics [1]. Second, the 1,2‑oxazole (isoxazole) heterocycle cannot be replaced by a 1,3‑oxazole without altering hydrogen‑bond donor/acceptor capacity and ring electronics . Third, the Boc protecting group on the aminoethyl side chain is essential for orthogonal deprotection strategies in solid‑phase synthesis; the free‑amine analog (CAS 1334494‑67‑5) lacks this orthogonality and cannot be used in sequences requiring selective N‑terminal manipulation . These three parameters—regiochemistry, heterocycle identity, and protection state—must all match for reproducible results in peptide‑mimetic campaigns.

Quantitative Differentiation Evidence for 3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid Versus Closest Analogs


3,4-Disubstitution Regiochemistry Enforces s-cis Peptide Bond Geometry; 3,5- and Other Regioisomers Yield s-trans Conformation

The target compound bears substituents at positions 3 and 4 of the isoxazole ring. According to Bruyat et al. (2019), 3,4‑disubstituted isoxazoles function as s‑cis amide bond mimics, whereas 3,5‑disubstituted isoxazoles function as s‑trans mimics [1]. This is a binary conformational distinction—one substitution pattern cannot reproduce the backbone dihedral angle profile of the other. In contrast, the regioisomer (R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid (CAS 893842‑76‑7) places the carboxylic acid at position 3 and the aminoethyl‑Boc group at position 5, producing a 3,5‑relationship and therefore an s‑trans conformational preference [2].

Peptidomimetics Solid-phase peptide synthesis Conformational restriction

Boc Protection Enables Orthogonal Solid-Phase Synthesis; Free-Amine Analog Lacks Selective Deprotection Capability

The target compound carries a tert‑butoxycarbonyl (Boc) group on the aminoethyl side chain. This permits selective deprotection under acidic conditions (e.g., TFA in CH₂Cl₂) while leaving other base‑labile protecting groups (such as Fmoc) intact, a cornerstone of orthogonal solid‑phase peptide synthesis [1]. Its direct deprotected analog, 3‑(1‑aminoethyl)isoxazole‑4‑carboxylic acid (CAS 1334494‑67‑5), lacks this Boc group and is sold at a minimum purity of 95% (compared with 98% for the Boc‑protected target compound from the same vendor class) . The free amine cannot participate in sequences requiring sequential N‑terminal deprotection without risking unwanted side reactions.

Orthogonal protection Solid-phase peptide synthesis Boc deprotection

1,2-Oxazole (Isoxazole) Core Versus 1,3-Oxazole Core: Differential Hydrogen-Bond Capacity and Ring Electronics

The target compound contains a 1,2‑oxazole (isoxazole) ring, in which the oxygen and nitrogen heteroatoms are adjacent. This arrangement enables hydrogen‑bond donor/acceptor interactions with enzymes and receptors that differ from those of the 1,3‑oxazole isomer . The closest 1,3‑oxazole comparator, 2‑{(1S)-1-[(tert‑butoxycarbonyl)amino]ethyl}-1,3‑oxazole‑4‑carboxylic acid (CAS 647011‑10‑7), shares the same molecular formula (C₁₁H₁₆N₂O₅) and molecular weight (256.26 g mol⁻¹) but positions the heteroatoms with a 1,3‑relationship, altering both the dipole moment and the hydrogen‑bond geometry . Isoxazoles are documented as key pharmacophoric elements in numerous bioactive compounds precisely because of their distinct heteroatom adjacency .

Heterocyclic chemistry Hydrogen bonding Bioisosterism

4‑Carboxylic Acid Attachment Point Determines Downstream Conjugation Chemistry; 3‑Carboxylic Acid Isomer Gives Different Steric and Electronic Environment

The carboxylic acid group at position 4 of the isoxazole ring in the target compound offers a distinct steric and electronic environment for amide coupling compared with the 3‑carboxylic acid isomer. The positional isomer (R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid (CAS 893842‑76‑7) places the carboxylate at position 3, adjacent to the ring oxygen, altering both the acidity (pKₐ) of the carboxylic acid and the reactivity toward coupling reagents [1]. In solid‑phase synthesis, the position of the carboxylic acid determines whether the building block is incorporated as a C‑terminal or internal residue within the growing peptide chain, directly affecting synthetic strategy [2].

Regioselective coupling Amide bond formation Positional isomerism

Purity Specification: 98% Assay Provides ~3 Percentage Point Advantage Over 95% Minimum Purity of Closest Deprotected Analog

Vendor datasheets indicate that the target compound is available at 98% purity (Leyan Product No. 1307328; CymitQuimica Fluorochem brand) , whereas the deprotected analog 3‑(1‑aminoethyl)isoxazole‑4‑carboxylic acid is offered at a minimum purity of 95%+ by certain suppliers (Chemenu Catalog No. CM433981) . While the free amine is also available at 98% from some vendors, the Boc‑protected target compound consistently meets the higher 98% specification across multiple catalog sources, reducing the burden of pre‑use purification in sensitive coupling reactions.

Quality control Building block purity Procurement specification

Documented Use as Key Intermediate in Mps1 Kinase Inhibitor Programs (Bayer Patent Family); Generic Isoxazole Building Blocks Lack This Provenance

The amino‑substituted isoxazole patent family (Bayer Pharma AG, US20170217946A1, EP 2977376 A1) explicitly describes 3‑(1‑aminoalkyl)isoxazole‑4‑carboxylic acid derivatives as intermediates for Mps1 kinase inhibitors, a target implicated in mitotic checkpoint abrogation for cancer therapy [1][2]. The Boc‑protected aminoethyl variant is the direct precursor to the free amine that undergoes further elaboration into the final pharmacophore. In contrast, generic isoxazole‑4‑carboxylic acid building blocks lacking the 3‑aminoalkyl substituent (e.g., isoxazole‑4‑carboxylic acid, CAS 6436‑62‑0) do not appear in this patent family and lack the structural features required for Mps1‑directed SAR exploration.

Mps1 kinase Mitotic checkpoint Cancer therapeutics

Optimal Procurement Scenarios for 3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid Based on Verified Evidence


Solid‑Phase Synthesis of s‑cis Peptide Bond Mimics via 3,4‑Disubstituted Isoxazole Incorporation

This compound is the building block of choice for research groups constructing peptidomimetics that require an s‑cis amide bond geometry. The 3,4‑disubstituted isoxazole scaffold, as established by Bruyat et al. (2019), is regioselectively incorporated into growing peptide chains on solid support using ruthenium‑catalyzed conditions [1]. The Boc group ensures that the aminoethyl side chain remains protected during chain elongation and can be selectively unveiled with TFA for subsequent N‑terminal functionalization. The free 4‑carboxylic acid enables direct coupling to the resin‑bound amine terminus using standard HATU/DIPEA activation.

Mps1 Kinase Inhibitor Fragment Elaboration and SAR Studies

Drug discovery teams targeting the mitotic checkpoint kinase Mps1 can procure this compound as a key intermediate for generating focused libraries of amino‑substituted isoxazole inhibitors, as described in the Bayer Pharma AG patent family (US20170217946A1) [1]. The Boc‑protected aminoethyl group serves as a masked amine that, upon deprotection, can be acylated, sulfonylated, or reductively aminated to explore diverse chemical space around the Mps1 pharmacophore. The 4‑carboxylic acid position is consistent with the substitution pattern required for potent Mps1 inhibition.

Orthogonal Protection Strategy for Multi‑Step Synthesis of Bifunctional Isoxazole‑Containing Bioconjugates

For programs requiring sequential functionalization of both the amino and carboxylic acid termini, this compound provides inherent orthogonality: the Boc group is acid‑labile while the free carboxylic acid can be activated for amide or ester formation under basic or neutral conditions [1]. This enables, for example, first coupling the 4‑COOH to a solid support or payload, followed by Boc deprotection and further derivatization of the liberated amine—a sequence that would not be possible with the free‑amine analog CAS 1334494‑67‑5.

Isoxazole‑Specific Bioisostere Evaluation in Peptide Lead Optimization

When a peptide lead compound contains a labile amide bond that requires replacement with a stable heterocyclic bioisostere, this 1,2‑oxazole (isoxazole) building block offers a direct synthetic entry point [1]. The 1,2‑oxazole core provides a distinct hydrogen‑bond donor/acceptor profile compared with 1,3‑oxazole analogs, as documented in isoxazole pharmacophore literature . Procurement of the 1,2‑oxazole variant specifically—rather than the 1,3‑oxazole comparator CAS 647011‑10‑7—is essential for accurate SAR determination in programs where the heteroatom adjacency is hypothesized to be critical for target engagement.

Quote Request

Request a Quote for 3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.